2-(4-Chloro-3-nitrophenyl)-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
918482-41-4 |
|---|---|
Molecular Formula |
C14H9ClN2O2 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-1H-indole |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-6-5-10(8-14(11)17(18)19)13-7-9-3-1-2-4-12(9)16-13/h1-8,16H |
InChI Key |
PCYAWMMMNOAEDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations of 2 4 Chloro 3 Nitrophenyl 1h Indole
Established Synthetic Pathways to the 1H-Indole Core with Chloro-Nitrophenyl Substituents
The creation of the 2-(4-chloro-3-nitrophenyl)-1H-indole molecule relies on established synthetic routes that first form the indole (B1671886) backbone and then ensure the correct placement of the chloro and nitro groups on the phenyl substituent.
The formation of the indole ring system is a critical step, with several classical name reactions being applicable for synthesizing 2-aryl indoles.
Fischer Indole Synthesis : This is one of the oldest and most effective methods for indole synthesis, discovered by Emil Fischer in 1883. wikipedia.orgbyjus.com The process involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or, in this case, a ketone. wikipedia.orgtestbook.com For the target molecule, this would involve reacting phenylhydrazine with 4'-chloro-3'-nitroacetophenone (B186962). The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement and cyclization to form the indole ring, eliminating ammonia (B1221849) in the process. wikipedia.orgbyjus.com The synthesis can often be performed in a single pot without isolating the hydrazone intermediate. byjus.com
Bischler-Möhlau Indole Synthesis : This method produces a 2-aryl-indole from the reaction of an α-bromo-acetophenone with an excess of aniline. wikipedia.org The reaction involves the initial formation of a 2-arylaminoketone intermediate, which then undergoes acid-catalyzed cyclization. drugfuture.com Historically, this reaction required harsh conditions and could result in low yields. wikipedia.org However, it remains a foundational method for accessing the 2-arylindole scaffold.
The specific substitution pattern of the 4-chloro-3-nitrophenyl group is typically established on the precursor molecule before the indole ring is formed. The key starting material for this is 4'-chloro-3'-nitroacetophenone. chemicalbook.com This intermediate contains the necessary ketone functional group for the Fischer or Bischler-Möhlau synthesis, as well as the correctly positioned chloro and nitro groups on the phenyl ring. The synthesis of this precursor generally involves the nitration of 4'-chloroacetophenone.
By combining the precursor from section 2.1.2 with the cyclization methods from 2.1.1, specific pathways to the target compound can be detailed.
Route via Fischer Indole Synthesis : This is a direct and widely used approach.
Reactants : Phenylhydrazine and 4'-chloro-3'-nitroacetophenone.
Conditions : The two components are heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride. testbook.comstackexchange.com
Mechanism : The initial reaction forms the corresponding phenylhydrazone. The acid catalyst then promotes an intramolecular cyclization and rearrangement, leading to the elimination of ammonia and the formation of the aromatic indole structure of this compound. wikipedia.org
Route via Bischler-Möhlau Synthesis : This pathway requires an additional step to prepare the α-haloketone.
Bromination of Precursor : 4'-chloro-3'-nitroacetophenone is first reacted with a brominating agent to form α-bromo-4'-chloro-3'-nitroacetophenone.
Reaction with Aniline : The resulting α-bromoketone is then heated with an excess of aniline. wikipedia.org
Cyclization : The intermediate α-anilinoketone undergoes an acid-catalyzed cyclization to yield this compound.
Advanced Synthetic Techniques and Green Chemistry Approaches
Recent advancements have focused on improving the efficiency, safety, and environmental impact of indole synthesis through new technologies and catalytic systems.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov For indole synthesis, this technique offers significant advantages, including drastically reduced reaction times, improved yields, and often cleaner reactions.
The Bischler-Möhlau synthesis, which is often inefficient under conventional heating, has been significantly improved using microwave irradiation. wikipedia.org Studies have shown that solvent-free, one-pot procedures can be developed. For example, reacting anilines and phenacyl bromides under microwave irradiation for just 45-60 seconds can produce 2-arylindoles in good yields (52-75%), a substantial improvement over conventional methods. sciforum.netorganic-chemistry.org This approach is considered an environmentally friendly or "green" chemistry method as it can eliminate the need for organic solvents. sciforum.netorganic-chemistry.org
| Aryl Ketone Precursor | Method | Reaction Time | Yield (%) |
|---|---|---|---|
| Phenacyl bromide | Conventional Heating | Several hours | 17 |
| Phenacyl bromide | Microwave (One-pot) | 1 min | 75 |
| 4-Methoxyphenacyl bromide | Microwave (One-pot) | 1 min | 72 |
| 4-Chlorophenacyl bromide | Microwave (One-pot) | 1 min | 68 |
The choice and application of catalysts are central to the synthesis of this compound.
Acid Catalysts : The Fischer indole synthesis is fundamentally an acid-catalyzed reaction. byjus.com A wide range of both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) have been successfully employed. wikipedia.orgtestbook.comstackexchange.com The acid protonates the hydrazone intermediate, facilitating the critical jk-sci.comjk-sci.com-sigmatropic rearrangement that leads to the formation of the indole ring. wikipedia.orgstackexchange.com
Transition Metal Catalysts : Modern organic synthesis increasingly relies on transition metal catalysts, particularly palladium, to form C-C and C-N bonds efficiently. rsc.org Palladium-catalyzed methods provide alternative and often milder routes to 2-arylindoles. These can include:
Reductive Cyclization : Palladium complexes can catalyze the reductive cyclization of nitro-aromatic compounds, such as ortho-nitrostyrenes or other nitroarenes, to form the indole ring. nih.govrsc.orgmdpi.comresearchgate.netnih.gov These reactions often use carbon monoxide or a surrogate as the reducing agent. nih.govmdpi.com
Direct C-H Arylation : Palladium catalysts can be used to directly couple an indole with an aryl halide. While this is more common for functionalizing an existing indole, related palladium-catalyzed heteroannulation reactions can build the 2-arylindole core from components like anilines and propargyl alcohols. researchgate.netrsc.org
Buchwald Modification : A palladium-catalyzed variation of the Fischer synthesis allows for the cross-coupling of aryl bromides and hydrazones, expanding the scope of the classical reaction. wikipedia.org
Oxidative Dehydrogenation/Arylation : An efficient one-step process can synthesize 2-arylindoles from indolines using a palladium catalyst that promotes both oxidative dehydrogenation to form the indole and a subsequent regioselective arylation at the C2 position. nih.gov
These advanced catalytic methods offer high functional group tolerance and operational simplicity, making them powerful tools in modern synthetic chemistry. rsc.org
Reductive Cyclization and Indolization Reactions
The synthesis of the 2-aryl-1H-indole core, such as that in this compound, can be achieved through several strategic cyclization methods. Reductive cyclization is a prominent technique, particularly for precursors containing nitro groups.
One of the classic and versatile methods for indole synthesis is the Leimgruber-Batcho indole synthesis. researchgate.netnih.gov This two-step process begins with the condensation of a 2-nitrotoluene (B74249) derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene intermediate. researchgate.net The subsequent and crucial step is a reductive cyclization of this enamine intermediate. This is typically accomplished through catalytic hydrogenation using palladium on carbon (Pd/C), which reduces the nitro group to an amine that then spontaneously cyclizes to form the indole ring. researchgate.net Alternative reducing agents like iron in acetic acid or sodium dithionite (B78146) can also be used, though they may result in lower yields. researchgate.net
Another powerful strategy involves the palladium-catalyzed reductive cyclization of ortho-nitrostyrenes or related structures, using carbon monoxide as the deoxygenating agent. nih.gov This method has been successfully applied to the synthesis of complex fused indole systems, such as 1H,8H-pyrrolo[3,2-g]indoles, from 1,4-dialkenyl-2,3-dinitrobenzene precursors. nih.gov The reaction demonstrates the utility of palladium catalysts in mediating the reduction of nitro groups and facilitating the formation of the pyrrole (B145914) ring of the indole nucleus. nih.gov Similarly, the reductive cyclization of o-nitrophenyl propargyl alcohols using reagents like Fe/HCl or SnCl₂/HCl can lead to substituted quinolines, showcasing a related intramolecular cyclization triggered by nitro group reduction. organic-chemistry.org These principles underscore the feasibility of synthesizing this compound from an appropriately substituted o-nitrostyrene precursor.
Chemical Reactivity and Derivatization Studies of the this compound Core
The this compound scaffold possesses multiple reactive sites, including the indole nitrogen (N-1), the C-3 position of the indole ring, and the substituted phenyl ring, making it a valuable platform for generating diverse derivatives.
Condensation Reactions
The indole nucleus, particularly at the C-3 position, can participate in condensation reactions with various electrophiles. For instance, indoles readily react with aldehydes, such as 4-chlorobenzaldehyde, in the presence of an acid catalyst like glacial acetic acid, to form bis(indolyl)methanes. researchgate.net While the C-2 position of the target molecule is already substituted, the C-3 position remains a prime site for such reactions.
Furthermore, derivatives of the indole core can undergo condensation. The Vilsmeier-Haack formylation introduces an aldehyde group at the C-3 position, creating an indole-3-carboxaldehyde. scirp.org This aldehyde can then serve as a substrate for further condensation reactions, for example, with pyrazolones or rhodanine-3-acetic acid, to synthesize more complex heterocyclic systems. scirp.org Similarly, 2-chloro-1-alkyl-1H-indole-3-carbaldehydes have been shown to react with CH-acids like barbituric acids, leading to Knoevenagel condensation products or more complex rearranged structures. clockss.org
Reduction Reactions of Nitro and Carbonyl Groups
The nitro group on the phenyl ring of this compound is a key functional handle that can be readily reduced to an amino group. This transformation is fundamental for further derivatization and is achievable using a wide array of reagents. wikipedia.org The choice of reducing agent allows for chemoselectivity, which is particularly important in multifunctional molecules. scispace.com
Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a highly effective method for reducing both aromatic and aliphatic nitro groups to primary amines. commonorganicchemistry.com For substrates containing sensitive groups like halogens, where dehalogenation is a concern, Raney nickel is often preferred over Pd/C. commonorganicchemistry.com
Alternatively, metal-based reductions in acidic media are widely employed. Reagents such as iron (Fe) in acetic acid, zinc (Zn) in acidic conditions, and tin(II) chloride (SnCl₂) provide mild and effective conditions for this transformation. scispace.comcommonorganicchemistry.com These methods are often compatible with other reducible functional groups, allowing for selective nitro group reduction. commonorganicchemistry.com For instance, SnCl₂ is known to reduce nitro groups without affecting carbonyl groups. scispace.com Sodium borohydride (B1222165), typically a reagent for carbonyl reduction, does not reduce nitro groups on its own but can be activated with transition metal complexes like Ni(PPh₃)₄ to achieve this conversion. jsynthchem.com
| Reagent System | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| H₂ / Pd/C | Hydrogen gas, Palladium on Carbon | Highly efficient; may cause dehalogenation. | commonorganicchemistry.com |
| H₂ / Raney Nickel | Hydrogen gas, Raney Nickel | Useful for substrates with halogens to avoid dehalogenation. | commonorganicchemistry.com |
| Fe / Acid | Iron powder in acidic media (e.g., AcOH, HCl) | Mild, often selective for nitro groups. | commonorganicchemistry.com |
| Zn / Acid | Zinc dust in acidic media (e.g., AcOH, HCl) | Mild, often selective for nitro groups. | commonorganicchemistry.com |
| SnCl₂ | Tin(II) chloride in a protic solvent | Mild and chemoselective for nitro groups in the presence of other reducible groups. | commonorganicchemistry.com |
| NaBH₄ / Ni(PPh₃)₄ | Sodium borohydride with a transition metal catalyst | Modified borohydride system for reducing nitro groups. | jsynthchem.com |
Electrophilic Aromatic Substitution on the Indole and Phenyl Moieties
Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups. wikipedia.org The this compound molecule features two distinct aromatic systems: the electron-rich indole ring and the electron-deficient disubstituted phenyl ring.
The indole ring is highly activated towards electrophilic attack, with the reaction preferentially occurring at the C-3 position. bhu.ac.in This is because the carbocation intermediate formed by attack at C-3 is more stable, allowing for delocalization of the positive charge onto the nitrogen atom without disrupting the aromaticity of the benzene (B151609) portion of the indole. bhu.ac.in
Nitration : Direct nitration of indoles with strong acids like nitric acid can lead to polymerization. bhu.ac.in Therefore, milder, non-acidic nitrating agents such as benzoyl nitrate (B79036) or trifluoroacetyl nitrate are typically used to achieve selective nitration at the C-3 position. bhu.ac.innih.gov
Halogenation : Halogenation of indoles can be achieved with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), which can functionalize the indole ring. nih.gov
Alkylation and Acylation : Indoles undergo Friedel-Crafts type reactions, though conditions must be carefully controlled. wikipedia.org Alkylation can occur at C-3 with alkyl halides, and acylation can be performed to introduce acyl groups. bhu.ac.in
The phenyl ring, in contrast, is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups. The nitro group is a strong deactivator and a meta-director, while the chloro group is a weak deactivator and an ortho-, para-director. libretexts.org In this case, the directing effects are complex. The powerful meta-directing nitro group would direct incoming electrophiles to the C-5 position (meta to NO₂, ortho to Cl). The ortho-, para-directing chloro group would direct to the C-2 and C-6 positions (both are ortho to Cl). The position between the two existing groups (C-5) is often favored in such systems.
Functionalization at N-1, C-2, C-3, and Phenyl Ring Positions
The diverse reactivity of the indole scaffold allows for selective functionalization at multiple sites.
N-1 Position : The N-H proton of the indole is weakly acidic and can be removed by a strong base like sodium hydride (NaH) or butyl lithium to form an indolyl anion. bhu.ac.in This nucleophilic nitrogen can then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents at the N-1 position. researchgate.net
C-2 Position : While the C-2 position is substituted in the parent molecule, further modifications are possible. For instance, palladium-catalyzed C-H arylation can be a powerful tool for introducing additional aryl groups at the C-2 position of an indole core. researchgate.net
C-3 Position : As the most nucleophilic carbon, C-3 is the primary site for electrophilic attack and is readily functionalized. bhu.ac.inrsc.org Reactions like the Mannich reaction introduce aminomethyl groups, which are versatile synthetic intermediates. bhu.ac.in Palladium-catalyzed C-H activation strategies have also been developed to introduce aryl groups at other positions, such as C-4, by using a directing group at the C-3 position. nih.gov
Phenyl Ring Positions : Functionalization of the phenyl ring is primarily governed by the existing substituents. The amino group, formed from the reduction of the nitro group, is a strong activating and ortho-, para-directing group. This completely changes the reactivity of the phenyl ring, facilitating electrophilic substitution at the positions ortho and para to the new amino group (C-2 and C-6 relative to the amino group). The amino group itself can be derivatized, for example, through diazotization followed by Sandmeyer reactions to introduce a variety of other functional groups.
Synthesis of Hybrid Molecules Incorporating the this compound Scaffold
The strategy of creating hybrid molecules, which combine two or more pharmacophores into a single entity, is a growing field in drug discovery. nih.gov The 2-arylindole scaffold is a common structural motif in bioactive compounds, making this compound an attractive building block for the synthesis of novel hybrid molecules. researchgate.net
Derivatives of this core can be linked to other bioactive moieties to create conjugates with potentially enhanced or novel biological activities. For example, the amino derivative (obtained after nitro reduction) can be coupled with other molecules. A common method is amide bond formation, where the amine is reacted with a carboxylic acid-containing drug or molecule. Similarly, N-alkylation at the piperazine (B1678402) ring of a molecule like 7-chloro-4-(piperazin-1-yl)quinoline (B128142) with an electrophilic indole derivative is a viable strategy for creating hybrid structures. mdpi.com The synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]indoles represents another class of fused hybrid systems with demonstrated bioactivity. nih.gov The diverse reaction handles on the this compound core, such as the indole N-H, the C-3 position, and the functional groups on the phenyl ring, provide multiple points for covalent attachment to other scaffolds, enabling the creation of a wide range of hybrid molecules. scirp.orgnih.gov
Iii. Investigation of Biological Activities and Underlying Mechanisms in Vitro Studies
Anticancer Potential
The anticancer properties of 2-arylindoles, a class to which 2-(4-Chloro-3-nitrophenyl)-1H-indole belongs, have been a subject of significant scientific inquiry. The investigation has centered on their ability to inhibit cancer cell growth, induce programmed cell death, and interact with key cellular targets.
While specific IC50 values for this compound against a wide array of cancer cell lines are not extensively detailed in the available literature, the broader family of 2-arylindoles has demonstrated significant antiproliferative effects. For instance, studies on various substituted indole (B1671886) derivatives have shown potent activity against cell lines such as the human breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and colon carcinoma (HCT-116). researchgate.netnih.gov
For example, a series of novel 5-chloro-indole-2-carboxylate derivatives were evaluated for their antiproliferative activity. The results indicated that these compounds exhibited potent inhibitory actions against the tested cancer cell lines, with GI50 values in the nanomolar range. nih.gov Similarly, other indole-based compounds have shown promising cytotoxicity against liver cancer (Hep-G2) cell lines. mdpi.com These findings suggest that the indole scaffold is a valuable pharmacophore for developing anticancer agents. The activity is highly dependent on the nature and position of substituents on both the indole ring and the attached phenyl group.
Table 1: Antiproliferative Activity of Representative Indole Derivatives
| Compound Class | Cancer Cell Line | Activity Metric (e.g., GI50, IC50) | Potency | Reference |
|---|---|---|---|---|
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | NCI-60 Panel Average | GI50 | 29 nM - 47 nM | nih.gov |
| 5-chloro-indole-2-carboxylate derivatives | MCF-7 (Breast) | IC50 | 32 nM | nih.gov |
| Indole-sulfonamide derivatives | MOLT-3 (Leukemia) | IC50 | Active | nih.gov |
| Indole–1,2,4-triazole S-linked N-arylacetamides | Hep-G2 (Liver) | Cell Viability at 100 µg/mL | 10.99% | mdpi.com |
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. This process can be initiated through intrinsic (mitochondrial) or extrinsic pathways, often culminating in the activation of a cascade of enzymes called caspases. mdpi.com A critical event in the mitochondrial pathway is the disruption of the mitochondrial membrane potential (ΔΨm), which leads to the release of pro-apoptotic factors. nih.govnih.gov
Studies on various indole derivatives confirm their ability to induce apoptosis. For example, certain 5-chloro-indole derivatives were shown to be potent activators of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov These compounds also modulated the levels of Bcl-2 family proteins, increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, thereby disrupting the critical balance that governs cell survival. nih.govnih.gov This disruption leads to increased mitochondrial permeability and subsequent activation of the caspase cascade, ultimately causing cancer cell death. nih.govresearchgate.net
The anticancer effects of indole derivatives are often linked to their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation.
Topoisomerase II: While direct evidence for this compound is limited, compounds sharing the 4-chloro-3-nitrophenyl moiety, such as certain thiourea (B124793) derivatives, have been found to target bacterial type II topoisomerases. nih.gov In cancer therapy, human topoisomerase II is a well-established target for cytotoxic drugs, and the potential for indole derivatives to inhibit this enzyme remains an area of interest.
LC3A/B and Beclin-1: These proteins are central to the process of autophagy, a cellular recycling mechanism that can either promote cell survival or contribute to cell death. Beclin-1 is a key component in the initiation of the autophagosome, and its interaction with Bcl-2 is a critical regulatory point. nih.gov The conversion of LC3-I to LC3-II (often denoted as LC3A/B) is a hallmark of autophagy progression. The modulation of these autophagic proteins by novel compounds is a significant area of cancer research, as manipulating this pathway can enhance the efficacy of chemotherapy.
Structure-activity relationship (SAR) studies provide crucial insights into how the chemical structure of a compound influences its biological activity. For the 2-arylindole class, several structural features have been identified as important for anticancer efficacy: nih.gov
Indole N-H Group: A free N-H group on the indole ring is often considered important for activity. N-alkylation has been shown in some series to abolish certain biological activities, such as quinone reductase 1 (QR1) induction. nih.gov
Substitution on the Indole Ring: The introduction of electron-withdrawing groups, such as a chloro group at the C-5 position, can be favorable for activity. nih.govnih.gov
Substitution on the 2-Aryl Ring: The pattern of substitution on the 2-phenyl ring is critical. The presence and position of halogen (e.g., chloro) and nitro groups can significantly modulate the compound's potency and selectivity. nih.govmdpi.com Specifically, for some indole-triazole hybrids, a 3,4-dichlorophenyl substitution resulted in excellent cytotoxicity against the Hep-G2 liver cancer cell line. mdpi.com This suggests that the 4-chloro and 3-nitro substitution pattern of the target compound could confer potent biological activity.
Antimicrobial Efficacy
The indole nucleus is a common motif in compounds exhibiting antimicrobial properties. Research has explored the efficacy of derivatives against a spectrum of bacterial pathogens.
Studies have demonstrated that the presence of chloro and nitro groups on an aromatic ring can enhance antibacterial activity. researchgate.net While specific data for this compound is not widely available, related compounds have shown significant efficacy.
Derivatives containing a 4-chloro-3-nitrophenyl structure have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 4-chloro-3-nitrophenylthiourea derivatives exhibited high antibacterial activity against both standard and hospital strains of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.5-2 μg/mL. nih.gov These compounds were also found to be potent against Mycobacterium tuberculosis. nih.gov Furthermore, halogenated indoles, particularly chloroindoles, have been shown to possess antibacterial and antibiofilm activities. nih.gov The position of the chlorine atom on the indole scaffold is crucial for its inhibitory potency. nih.gov
This collective evidence suggests that the specific substitution pattern of this compound is promising for antimicrobial activity against bacteria like Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Escherichia coli. nih.govmdpi.comnih.gov
Table 2: Antibacterial Activity of Structurally Related Compounds
| Compound Class | Bacterial Strain | Activity Metric | Potency (µg/mL) | Reference |
|---|---|---|---|---|
| 4-chloro-3-nitrophenylthiourea derivatives | Gram-positive hospital strains | MIC | 0.5 - 2 | nih.gov |
| 4-chloro-3-nitrophenylthiourea derivatives | Mycobacterium tuberculosis | MIC | Potent Activity Reported | nih.gov |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | MIC | Activity Demonstrated | researchgate.net |
| Benzothiophene-Indole Hybrids | S. aureus & MRSA | MIC | 24 | mdpi.com |
Antifungal Activity (e.g., against Candida albicans, Candida tropicalis)
No studies reporting the antifungal activity of this compound against fungal pathogens such as Candida albicans or Candida tropicalis were identified.
Inhibition of Biofilm Formation
Specific data on the ability of this compound to inhibit biofilm formation by microbial pathogens is not present in the available literature. While indole and some of its derivatives have been noted to play a role in bacterial biofilm formation, information specific to this compound is lacking.
Mechanism of Antimicrobial Action
Without primary studies on its antimicrobial effects, the mechanism of action for this compound remains uninvestigated.
Antiviral Properties
Activity against RNA and DNA Viruses (e.g., Hepatitis C Virus, Yellow Fever Virus, Bovine Viral Diarrhea Virus, Human Immunodeficiency Virus-1, Respiratory Syncytial Virus, Herpes Simplex Virus-1, Chikungunya Virus)
Structure-Activity Relationship for Antiviral Effects
The structure-activity relationship for the antiviral effects of this compound has not been determined, as no antiviral data for this compound or a closely related series of analogs could be found.
Antimalarial Activity
There is no available research data on the antimalarial activity of this compound.
Enzyme Modulation and Receptor Interactions
Derivatives of 2-phenyl-1H-indole are frequently studied for their ability to interact with various enzymes and receptors, owing to the scaffold's versatility in binding to different biological targets.
Cyclooxygenase (COX) enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.org The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective COX inhibition. lookchem.com Studies have identified regio-isomeric 2-phenyl-3-sulfonylphenyl-indoles as potent and selective COX-2 inhibitors, demonstrating that the 2-phenylindole (B188600) core can serve as a scaffold for COX-2 inhibition. lookchem.comnih.gov Additionally, indole Schiff base derivatives containing a 3-nitrophenyl substituent have shown anti-inflammatory activity. nih.gov Nevertheless, specific in vitro studies quantifying the inhibitory activity (IC50 values) of this compound against COX-1 and COX-2 enzymes have not been documented.
α-Glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes. nih.gov The indole scaffold has been incorporated into various compounds designed to inhibit this enzyme. Research on related structures, such as 3,3-di(indolyl)indolin-2-ones, has shown that substitutions on the indole or phenyl rings, including nitro groups, can influence the degree of α-glucosidase inhibition. nih.gov While the potential for this class of compounds is recognized, there is currently no published research detailing the specific α-glucosidase inhibitory activity of this compound.
The Farnesoid X Receptor (FXR) is a nuclear receptor activated by bile acids that plays a critical role in regulating metabolic pathways. researchgate.netnih.gov As such, it has become an attractive drug target for various metabolic and liver diseases. researchgate.net The indole nucleus has been successfully utilized to create potent and selective FXR modulators; for instance, certain indole-3-carboxylic acid derivatives have been identified as selective FXR agonists. acs.org This indicates the compatibility of the indole scaffold for interaction with FXR. However, there is no specific data in the scientific literature to suggest that this compound has been evaluated for its ability to modulate the Farnesoid X Receptor.
The Cannabinoid Type 1 (CB1) receptor, a G protein-coupled receptor, is a significant therapeutic target. researchgate.net Allosteric modulators, which bind to a site distinct from the primary (orthosteric) site, offer a novel approach to fine-tuning receptor activity. nih.gov The indole scaffold has been identified as an optimal structure for CB1 allosteric modulation. nih.gov Structure-activity relationship (SAR) studies on a class of 1H-indole-2-carboxamides revealed that electron-withdrawing substituents, such as a chloro group at the C5 position of the indole ring, are beneficial for activity at the CB1 receptor. nih.govnih.gov Although these findings highlight the importance of the substituted indole core for this biological activity, specific studies characterizing the allosteric modulation of the CB1 receptor by this compound have not been reported.
Investigation of Other Enzyme/Receptor Binding Profiles
There is no specific information available in the reviewed literature detailing the binding profile of this compound to various enzymes or receptors.
Other Biological Potentials
Specific studies evaluating the potential neuroprotective effects of this compound in vitro were not found in the available literature. While indole derivatives are a known area of interest in neuroprotection research, data for this particular compound is not present.
Detailed in vitro studies quantifying the antioxidant activity of this compound through common assays such as DPPH, ABTS, or FRAP are not described in the currently accessible scientific literature. Although many indole-based structures are explored for their antioxidant properties, specific experimental data for this compound is not available.
Iv. Advanced Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic characteristics and reactivity of the molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on indole (B1671886) and imidazole (B134444) derivatives have utilized DFT methods, such as the B3LYP functional with 6-31G basis sets, to determine properties like heats of formation and relative stability. This level of theory is effective for optimizing molecular geometries and predicting the electronic properties of heterocyclic compounds. researchgate.net For 2-(4-Chloro-3-nitrophenyl)-1H-indole, DFT calculations are essential for obtaining a stable, optimized 3D geometry and for deriving various electronic descriptors that govern its reactivity. researchgate.netscispace.com The presence of electron-withdrawing groups, such as the nitro (NO2) and chloro (Cl) substituents, significantly influences the electron distribution across the molecule, a feature that DFT can model with high accuracy. scispace.com
Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.
Table 1: Example of Frontier Molecular Orbital Energy Data This table illustrates the typical output of a DFT calculation for FMO analysis. Values are representative.
| Parameter | Energy (eV) |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | -6.5 |
| ELUMO (Lowest Unoccupied Molecular Orbital) | -2.8 |
| ΔE (HOMO-LUMO Gap) | 3.7 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.com The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
For this compound, MEP analysis is expected to show significant negative potential around the oxygen atoms of the nitro group and a lesser negative potential near the indole nitrogen. nih.gov These areas represent the primary sites for interaction with electrophiles. Conversely, positive potential would be located around the hydrogen atom of the indole's N-H group, indicating a site for nucleophilic interaction.
To gain a more quantitative understanding of local reactivity, Fukui functions and Average Local Ionization Energy (ALIE) are calculated. researchgate.net Fukui functions are key descriptors in conceptual DFT that help identify which atoms in a molecule are more likely to donate or accept electrons. mdpi.comchemrxiv.org The function ƒ⁻(r) corresponds to reactivity towards an electrophile (nucleophilic attack), while ƒ⁺(r) relates to reactivity towards a nucleophile (electrophilic attack). researchgate.net
The nitro group, being strongly electron-attracting, significantly influences the local reactivity of the phenyl ring. mdpi.com ALIE helps identify the regions from which an electron is most easily removed. researchgate.net Lower values of ALIE on a molecule's surface indicate sites that are more susceptible to electrophilic attack. For this compound, these calculations would precisely pinpoint the atoms on both the indole and nitrophenyl rings that are most involved in chemical reactions.
Table 2: Example of Calculated Local Reactivity Descriptors This table shows representative data from a local reactivity analysis, indicating the most reactive atomic sites.
| Atomic Site | Fukui Function (ƒ⁻) | Fukui Function (ƒ⁺) | Description |
|---|---|---|---|
| N1 (Indole) | 0.125 | 0.045 | Site for electrophilic attack |
| C3 (Indole) | 0.140 | 0.030 | Primary site for electrophilic attack |
| O (Nitro Group) | 0.110 | 0.095 | High electron density region |
| C4' (Phenyl) | 0.015 | 0.155 | Site for nucleophilic attack |
Molecular Dynamics (MD) Simulations
While quantum calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with a solvent.
MD simulations can reveal the conformational flexibility of this compound, particularly the rotation around the single bond connecting the indole and the phenyl rings. This analysis helps identify the most stable, low-energy conformations of the molecule in a given environment. chemrxiv.org
Ligand-Protein Interaction Dynamics
The study of dynamic interactions between a ligand and its protein target is fundamental to understanding biological systems. nih.govnih.gov Molecular dynamics (MD) simulations offer a powerful method to observe the stability and conformational changes of the ligand-protein complex over time. For indole derivatives, MD simulations have been used to validate docking results and confirm the stability of selected ligands within the binding pockets of enzymes like Dihydrofolate Reductase (DHFR). nih.gov These simulations provide insights into how the compound maintains its binding pose and which interactions are most crucial for its inhibitory activity. nih.gov
Solvent Interaction Analysis (Radial Distribution Functions)
The interaction between a compound and the surrounding solvent molecules is critical to its solubility, stability, and how it approaches a protein's binding site. Theoretical studies on similar structures, such as (E)-3-(4-chloro-3-(trifluoromethyl) phenyl) imino) indolin-2-one, have utilized density functional theory (DFT) to analyze solute-solvent interactions in various solvent phases (polar aprotic, polar protic, and nonpolar). researchgate.net These analyses can reveal how hydrogen bonds form between the solute and solvent, which can influence the compound's spectroscopic properties and biological effects. researchgate.net Such computational methods help to understand how the polarity of the environment affects the conformation and electronic structure of the molecule.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential biological activity. nih.gov
The indole scaffold is a common motif in molecules designed to interact with a wide array of biological targets. nih.gov Computational docking studies have extensively explored the interaction of indole derivatives with several key proteins implicated in various diseases.
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in nucleotide synthesis, making it a prime target for anticancer therapies. nih.govnih.gov Virtual screening and docking studies have shown that indole derivatives can effectively bind to the DHFR active site, with the indole scaffold, often in combination with substitutions like dichlorobenzene, enhancing inhibitory activity. nih.gov
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway. nih.gov Docking studies on indole-based Schiff bases have revealed their potential to bind to the COX-2 enzyme, with specific interactions, such as hydrogen bonds with Tyr355 and Arg120, being crucial for their inhibitory effect. nih.gov Studies on other nitrophenyl-containing compounds have also explored interactions within the COX-2 active site. researchgate.netchemrxiv.org
Cannabinoid Receptor 1 (CB1): The CB1 receptor is a target for treating various neuropsychiatric and metabolic disorders. nih.gov The indole core is a common feature in synthetic cannabinoids, and the position of chloro-substitutions on the indole ring has been shown to substantially affect binding affinity to the hCB1 receptor. nih.gov
Receptor for Advanced Glycation End products (RAGE): RAGE is a transmembrane receptor involved in inflammatory signaling. nih.gov While specific docking of this compound into RAGE is not detailed, studies on other indole derivatives have identified binding to shallow cavities on the V-domain of RAGE. nih.gov
| Target Protein | Compound Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| DHFR | Indole Derivatives | -8.5 to -10.2 | Glu-30 |
| COX-2 | Indole Schiff Bases | -7.9 to -9.5 | Tyr355, Arg120, Ser530 |
| CB1 Receptor | Chloroindole Analogues | Binding affinity is highly dependent on the position of the chlorine atom. | |
| SARS-CoV-2 Mpro | Indole Derivatives | -8.0 to -9.9 | Cys145, His41 |
A critical outcome of molecular docking is the identification of the specific binding pocket within a protein and the detailed mode of interaction. For indole derivatives targeting DHFR, the binding pocket involves key amino acids that form hydrogen bonds and hydrophobic interactions, leading to stable inhibition. nih.gov In the case of COX-2, the active site contains a secondary pocket that selective inhibitors can access. mdpi.com Docking studies reveal that substituents on the phenyl ring of inhibitors can form crucial hydrogen bonds with residues like Arg120 and Tyr355 and hydrophobic contacts with Leu352, Phe518, and Val523, anchoring the ligand within the active site. nih.govmdpi.com
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. jetir.org This method has been successfully applied to indole derivatives to explore their potential against a variety of targets. For instance, virtual screening of natural product databases has identified indole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Similarly, screening of oxindole (B195798) derivatives has led to the discovery of potential antimicrobial agents by targeting enzymes like methionyl-tRNA synthetase. nih.gov These approaches allow for the rapid and cost-effective identification of promising lead compounds for further experimental validation. jetir.org
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR and cheminformatics are powerful computational tools that relate the chemical structure of compounds to their biological activity. elsevier.com QSAR models are mathematical equations that can predict the activity of new, untested compounds. nih.gov
Development of Predictive Models for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. For derivatives of this compound, QSAR models can be developed to correlate their structural or physicochemical properties with their biological activities, such as anticancer or antimicrobial effects. These models are built upon a dataset of compounds with known activities and are used to predict the efficacy of new, untested derivatives.
The development of a robust QSAR model for this compound and its analogs would typically involve the following steps:
Data Set Collection: A series of indole derivatives with experimentally determined biological activities would be compiled.
Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each molecule.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to establish a mathematical relationship between the descriptors and the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.
While specific QSAR models for this compound are not extensively documented in public literature, the general applicability of these methods to indole derivatives is well-established for various therapeutic targets.
Identification of Pharmacophore Features
Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would highlight the key features necessary for its interaction with a specific biological target.
A hypothetical pharmacophore for this compound could include:
Hydrogen Bond Donors and Acceptors: The -NH group of the indole ring can act as a hydrogen bond donor, while the nitro group (-NO2) and the chloro group (-Cl) can act as hydrogen bond acceptors.
Aromatic Rings: The indole and the nitrophenyl rings provide hydrophobic and aromatic interactions.
Such models are instrumental in virtual screening campaigns to identify novel compounds with similar biological activities and in guiding the design of more potent analogs. The development of a pharmacophore model for a series of indole derivatives often involves aligning active compounds and identifying common chemical features.
In Silico ADMET Profiling and Drug-Likeness Assessment
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET profiling offers a rapid and cost-effective way to predict these properties for compounds like this compound.
Drug-Likeness Assessment: A primary step in this assessment is the evaluation of "drug-likeness," often guided by rules such as Lipinski's Rule of Five. These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability.
Below is a hypothetical in silico drug-likeness assessment for this compound based on generally accepted parameters.
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | ~286.7 g/mol | Compliant (< 500) |
| LogP (octanol-water partition coefficient) | Predicted to be < 5 | Compliant |
| Hydrogen Bond Donors | 1 (indole -NH) | Compliant (≤ 5) |
| Hydrogen Bond Acceptors | 3 (nitro O, nitro O, Cl) | Compliant (≤ 10) |
ADMET Prediction: Computational models can predict various ADMET parameters, including:
Absorption: Prediction of human intestinal absorption and Caco-2 cell permeability.
Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.
Metabolism: Identification of potential metabolic sites and interaction with cytochrome P450 enzymes.
Excretion: Prediction of renal or hepatic clearance pathways.
These in silico predictions are crucial for prioritizing compounds for further experimental testing and for identifying potential liabilities early in the drug discovery process.
Nonlinear Optical (NLO) Properties Prediction
The study of nonlinear optical (NLO) properties of organic molecules has gained significant attention due to their potential applications in optoelectronics and photonics. The extended π-conjugated system present in this compound suggests that it may exhibit NLO properties. The presence of electron-donating (indole ring) and electron-withdrawing (nitrophenyl group) moieties can lead to significant intramolecular charge transfer, a key requirement for second-order NLO activity.
Computational methods, particularly those based on density functional theory (DFT), are powerful tools for predicting the NLO properties of molecules. These calculations can determine key parameters such as:
Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.
First Hyperpolarizability (β): A measure of the second-order NLO response.
V. Applications in Material Science and Advanced Chemical Research
Organic Electronics and Optoelectronic Devices
Indole (B1671886) derivatives are known for their electron-rich nature, making them suitable components for organic electronic materials. However, no studies were found that specifically investigate the semiconductor or optoelectronic properties of 2-(4-Chloro-3-nitrophenyl)-1H-indole.
Role as Organic Semiconductors
There is no available research data to confirm or characterize the role of this compound as an organic semiconductor.
Photonic Applications and Dye Development
No literature has been found detailing the use of this compound in photonic applications or as a basis for dye development.
Development as Photoremovable Protecting Groups (Photocages)
The nitrophenyl group is a well-known chromophore used in the design of photoremovable protecting groups (also known as photocages). wikipedia.orgacs.org These groups allow for the spatial and temporal control over the release of active molecules upon irradiation with light. wikipedia.orgnih.gov The general mechanism for many nitrobenzyl-based photocages involves a light-induced intramolecular hydrogen abstraction by the excited nitro group, leading to the release of the protected substrate. wikipedia.org
Despite the presence of the 3-nitrophenyl moiety in this compound, no specific research could be located that describes its design, synthesis, or use as a photoremovable protecting group.
Design and Synthesis of Photocaged Molecules
There are no available scientific articles describing the specific design and synthesis of photocaged molecules based on the this compound framework.
One-Photon and Two-Photon Uncaging Mechanisms
Information on the one-photon or two-photon uncaging mechanisms is not available for this compound, as its application as a photocage has not been reported in the searched literature.
Applications in Controlled Release Systems
Consistent with the lack of data on its use as a photocage, there are no documented applications of this compound in controlled release systems.
Despite a comprehensive search for scholarly articles and scientific literature, there is insufficient specific research data available on the chemical compound "this compound" in the context of its application as an intermediate in complex molecule synthesis, specifically as a building block for diverse heterocyclic compounds and as a precursor for natural product analogues.
General synthetic methods for indole derivatives and their subsequent reactions to form more complex heterocyclic systems are well-documented. Methodologies such as Fischer indole synthesis, palladium-catalyzed cyclizations, and various cycloaddition reactions are commonly employed to create a wide array of indole-based structures. nih.govmdpi.comresearchgate.net Similarly, the indole core is a fundamental component of many natural products, and numerous synthetic strategies have been developed to access these complex molecules. ub.edusemanticscholar.org
However, the available scientific literature does not provide specific examples or detailed research findings where "this compound" is explicitly used as a starting material for the synthesis of a diverse range of heterocyclic compounds or as a direct precursor in the total synthesis or analogue synthesis of natural products. The presence of the chloro and nitro substituents on the 2-phenyl ring offers potential for various chemical transformations, such as nucleophilic aromatic substitution or reduction of the nitro group followed by cyclization, which are common strategies in heterocyclic synthesis. nih.govresearchgate.net Nevertheless, without specific studies on this particular molecule, any discussion of its applications in the requested areas would be speculative and not based on established scientific research.
Therefore, due to the lack of specific and verifiable research data for "this compound" within the precise scope of the requested article outline, it is not possible to provide a thorough, informative, and scientifically accurate article on this topic.
Vi. Future Directions and Emerging Research Avenues
Exploration of Novel Derivatives with Enhanced Potency and Selectivity
The core structure of 2-(4-Chloro-3-nitrophenyl)-1H-indole serves as a foundational template for the synthesis of new analogues with superior biological activity. Future research will heavily focus on systematic structural modifications to optimize its interaction with specific biological targets, thereby enhancing therapeutic potency and selectivity. The 2-phenylindole (B188600) scaffold has been identified as a promising inhibitor of targets such as nitric oxide production and NF-κB, which are implicated in inflammation and cancer. mdpi.commdpi.com
Key strategies for derivatization will likely involve:
Substitution on the Indole (B1671886) Ring: Introducing various functional groups at different positions of the indole nucleus can significantly modulate the compound's electronic properties and binding affinities.
Modification of the Phenyl Ring: Altering the substitution pattern on the 2-phenyl group, beyond the existing chloro and nitro groups, can fine-tune the molecule's activity. For instance, studies on other 2-phenylindoles have shown that adding methoxy (B1213986) or cyano groups can drastically change their inhibitory concentrations. mdpi.commdpi.com
N-Alkylation of the Indole Nitrogen: The addition of different alkyl or aryl groups at the N1 position of the indole can influence the compound's lipophilicity and steric profile, potentially leading to improved pharmacological properties. mdpi.com
Systematic optimization of the 2-phenylindole lead has demonstrated that it is possible to develop potent inhibitors for various biological pathways. mdpi.commdpi.com For example, the derivatization of a basic 2-phenylindole structure yielded compounds with significantly improved inhibitory activity against nitrite (B80452) production and NF-κB.
| Compound | Modification | Nitrite Inhibition IC₅₀ (μM) | NF-κB Inhibition IC₅₀ (μM) |
|---|---|---|---|
| 2-Phenylindole (Lead Compound) | Base Scaffold | 38.1 ± 1.8 | 25.4 ± 2.1 |
| 3-Carboxaldehyde Oxime Derivative | Substitution at C3 | 4.4 ± 0.5 | 6.9 ± 0.8 |
| Cyano Substituted Derivative | Substitution at C3 | 4.8 ± 0.4 | 8.5 ± 2.0 |
| 6′-MeO-naphthalen-2′-yl Derivative | Modification of Phenyl Group | Not Reported | 0.6 ± 0.2 |
Multi-Targeted Ligand Design Strategies for Complex Biological Pathways
Chronic and complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. mdpi.comnih.gov The traditional "one-target, one-drug" approach is frequently insufficient for treating such multifactorial conditions. Consequently, the development of Multi-Target-Directed Ligands (MTDLs) has emerged as a promising therapeutic strategy. mdpi.comnih.gov The this compound scaffold is an excellent candidate for MTDL design due to the versatility of the indole nucleus, which can interact with a wide range of biological receptors. mdpi.comresearchgate.net
Future research in this area will focus on designing single-molecule derivatives capable of simultaneously modulating several key targets. For instance, in the context of Alzheimer's disease, an indole-based compound could be engineered to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), while also mitigating neuroinflammation by targeting enzymes like cyclooxygenase-2 (COX-2). mdpi.comresearchgate.netrsc.org This approach aims to create a synergistic therapeutic effect that is more potent than the combination of individual drugs. The design process involves integrating different pharmacophores into the core indole structure to achieve balanced activity against the selected targets. mdpi.com
Integration of Experimental and Computational Approaches for Rational Drug Discovery
Modern drug discovery has been revolutionized by the synergy between computational modeling and experimental validation. nih.gov For this compound and its future derivatives, this integrated approach will be crucial for accelerating the identification and optimization of lead compounds. In silico techniques allow for a more rational and cost-effective drug design workflow. nih.gov
Key computational methods that will be applied include:
Molecular Docking: To predict the binding modes and affinities of novel derivatives with their biological targets, helping to understand structure-activity relationships (SAR). mdpi.com
Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the chemical structure of the compounds with their biological activity, enabling the prediction of potency for newly designed molecules. nih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps in the early identification of candidates with favorable pharmacokinetic profiles, reducing late-stage failures. mdpi.comdaneshyari.com
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complex, providing insights into the stability of the interaction over time.
These computational predictions will guide the synthesis of the most promising candidates, which will then be validated through in vitro and in vivo experimental assays, creating an efficient feedback loop for drug development. nih.gov
Advanced Material Applications and Device Fabrication Methodologies
Beyond its biomedical potential, the 2-phenylindole scaffold possesses unique electronic and photophysical properties that make it a candidate for applications in materials science. researchgate.net The conjugated π-system of the indole ring is conducive to charge transport, making its derivatives suitable for use in organic electronics. researchgate.netresearchgate.net
Emerging research avenues in this domain include:
Organic Light-Emitting Diodes (OLEDs): Indole and carbazole (B46965) derivatives have been successfully used as host materials in phosphorescent OLEDs. researchgate.netresearchgate.net The high triplet energy and good charge-transporting properties of these materials are critical for developing efficient and stable devices. researchgate.netnih.gov Future work could explore the potential of this compound as a component in emitters or host materials for OLEDs, particularly for tuning emission colors. mdpi.comresearchgate.net
Conjugated Polymers: The indole nucleus can be polymerized to create fluorescent conjugated oligomers and microporous polymers. mdpi.comspiedigitallibrary.org These materials have potential applications in biosensing, due to their photoluminescent properties, and in environmental remediation for the removal of heavy metals through cation-π interactions. mdpi.comspiedigitallibrary.orgdergipark.org.tr
Organic Field-Effect Transistors (OFETs): Triindole-based materials have shown promise for OFET applications due to their ability to form highly ordered columnar structures that facilitate high charge mobility. openmedicinalchemistryjournal.com
The specific electronic properties imparted by the chloro and nitro substituents on the phenyl ring of this compound could be harnessed to develop materials with tailored functionalities for these advanced applications.
Development of Sustainable and Scalable Synthetic Methodologies
The advancement of this compound for any large-scale application, whether pharmaceutical or material-based, necessitates the development of efficient, cost-effective, and environmentally friendly synthetic routes. Traditional methods for indole synthesis, such as the Fischer indole synthesis, often require harsh conditions and produce significant waste. researchgate.net
Future research will focus on green chemistry principles to overcome these limitations. Key areas of development include:
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the final indole product, which increases efficiency and reduces waste. researchgate.net
Use of Recyclable Catalysts: Employing solid acid catalysts, such as sulfonic acid-functionalized magnetic nanoparticles, which offer high catalytic activity and can be easily recovered and reused for multiple reaction cycles.
Sustainable Solvents: Shifting from hazardous organic solvents to greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions.
Flow Chemistry: Utilizing continuous flow reactors for synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
An innovative two-step, one-pot synthesis for indole-2-carboxamide derivatives has been developed that starts from inexpensive anilines and avoids costly catalysts and dry conditions, showcasing a sustainable pathway for producing functionalized indoles. researchgate.net Adopting such methodologies will be essential for the viable commercialization of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-(4-Chloro-3-nitrophenyl)-1H-indole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura, leveraging palladium catalysts to couple halogenated indole precursors with substituted aryl boronic acids (e.g., 4-chloro-3-nitrophenylboronic acid). Optimization involves tuning reaction parameters: catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (THF or DMF), and temperature (80–110°C). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures purity, validated by TLC and ¹H NMR .
Q. How should researchers interpret key spectroscopic data (¹H/¹³C NMR, HRMS) for structural confirmation?
- Methodological Answer :
- ¹H NMR : The indole NH proton typically appears as a broad singlet near δ 10–12 ppm. Aromatic protons exhibit splitting patterns dependent on substituent positions; for example, the nitro group deshields adjacent protons, shifting signals downfield (δ 7.5–8.5 ppm) .
- HRMS : Confirm molecular ion peaks ([M+H]⁺) with mass accuracy <5 ppm. For C₁₄H₁₀ClN₂O₂, expected m/z = 289.0376 .
Q. What purification techniques are recommended to isolate this compound from reaction mixtures?
- Methodological Answer : Use gradient elution in flash chromatography (silica gel, hexane:EtOAc 4:1 to 1:1) to separate the product from byproducts like unreacted indole precursors. Recrystallization from ethanol/water mixtures improves crystallinity. Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of electrophilic substitution reactions on this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can map electron density distributions. The nitro group’s electron-withdrawing effect directs electrophiles to the indole’s C5 position, while the chloro substituent influences π-electron delocalization. Software like Gaussian or MOE (Molecular Operating Environment) visualizes frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : For ambiguous X-ray diffraction data (e.g., disordered nitro groups), use SHELXL for iterative refinement. Apply restraints to bond lengths/angles and validate with R-factor convergence (<5%). Twinning or pseudosymmetry issues may require data integration from multiple crystals .
Q. How can researchers reconcile conflicting bioactivity results in kinase inhibition assays involving this compound?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentration, incubation time) and validate using positive controls (e.g., staurosporine). Perform dose-response curves (IC₅₀) in triplicate. If discrepancies persist, evaluate off-target effects via kinome-wide profiling or molecular docking (AutoDock Vina) to assess binding pose variations .
Q. What mechanistic insights explain the compound’s stability under acidic or oxidative conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The chloro and nitro groups enhance resistance to electrophilic degradation, while the indole’s π-system may undergo photooxidation. Radical scavengers (e.g., BHT) can mitigate light-induced decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
